![molecular formula C11H17ClN2O2 B2578663 2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride CAS No. 2303565-91-3](/img/structure/B2578663.png)
2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride
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Overview
Description
“2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride” is a compound that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been extensively explored for their pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .
Molecular Structure Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . The exact molecular structure of “2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride” is not available in the search results.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Potential
Researchers have explored indole derivatives as potential anti-HIV agents. For instance, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
General Solvent in Organic Synthesis
The compound can serve as a solvent in various synthetic reactions, including:
Metabolite in Pemetrexed Synthesis
Our compound plays a role in the preparation of a metabolite used in the synthesis of Pemetrexed , an anticancer drug .
Future Therapeutic Possibilities
Given the diverse biological activities observed for indole derivatives, including our compound, there is immense potential for further exploration. Researchers should continue investigating its pharmacological properties to uncover novel therapeutic applications .
Future Directions
Benzimidazole and its derivatives have been extensively explored for their pharmacological properties . They have shown promising applications in biological and clinical studies . Therefore, “2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride”, being a benzimidazole derivative, may also have potential for future research and development .
properties
IUPAC Name |
2-(2-ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15;/h2-7H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJFAJCGTLUOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC(=O)O)CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride |
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